![molecular formula C16H13ClN2O2S2 B2909933 (Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile CAS No. 1025268-52-3](/img/structure/B2909933.png)
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile
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Overview
Description
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile, commonly referred to as Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound with properties that make it suitable for a variety of applications, such as synthesis, biological research, and drug development.
Scientific Research Applications
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile has many applications in scientific research. It is a useful synthetic intermediate for the synthesis of various compounds, such as pharmaceuticals, insecticides, and agrochemicals. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of heterocyclic compounds. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Biochemical and Physiological Effects
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound. It is also a versatile compound that can be used in a variety of applications. However, it is important to note that the compound is not approved for human use and should not be used in any experiments involving human subjects. Additionally, it should be handled with caution, as it is a toxic compound.
Future Directions
There are many potential future directions for research involving Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile. One potential direction is to further investigate its anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods. Additionally, further research could be conducted to develop novel applications for the compound, such as in drug development. Finally, further research could be conducted to further elucidate the mechanism of action of the compound.
Synthesis Methods
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile can be synthesized using a variety of methods. One common method is the reaction of 3-chloroaniline and 3-methylsulfanylprop-2-enenitrile in the presence of a base, such as pyridine or triethylamine. This reaction yields a mixture of the desired product, as well as unreacted 3-chloroaniline and 3-methylsulfanylprop-2-enenitrile. The mixture can then be purified by column chromatography to obtain the desired product.
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-22-16(19-13-7-5-6-12(17)10-13)15(11-18)23(20,21)14-8-3-2-4-9-14/h2-10,19H,1H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPKJBUITUZOS-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
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